molecular formula C14H10Br2O3 B14232019 Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester CAS No. 820243-53-6

Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester

Cat. No.: B14232019
CAS No.: 820243-53-6
M. Wt: 386.03 g/mol
InChI Key: VTTNULLYILECCO-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester is an organic compound with the molecular formula C14H10Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by methoxy and dibromophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester typically involves the esterification of 2-methoxybenzoic acid with 3,5-dibromophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl esters.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-, 3,5-dibromophenyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and dibromophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

820243-53-6

Molecular Formula

C14H10Br2O3

Molecular Weight

386.03 g/mol

IUPAC Name

(3,5-dibromophenyl) 2-methoxybenzoate

InChI

InChI=1S/C14H10Br2O3/c1-18-13-5-3-2-4-12(13)14(17)19-11-7-9(15)6-10(16)8-11/h2-8H,1H3

InChI Key

VTTNULLYILECCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)Br)Br

Origin of Product

United States

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